molecular formula C7H15NO B13616331 N-(heptan-3-ylidene)hydroxylamine

N-(heptan-3-ylidene)hydroxylamine

Cat. No.: B13616331
M. Wt: 129.20 g/mol
InChI Key: VRCWWHOADHLWNC-BQYQJAHWSA-N
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Description

N-(Heptan-3-ylidene)hydroxylamine is an aliphatic hydroxylamine derivative characterized by a Schiff base structure, where hydroxylamine is conjugated to a heptan-3-ylidene group. This compound belongs to a class of imine derivatives formed via the condensation of hydroxylamine (NH$_2$OH) with ketones or aldehydes.

Schiff base hydroxylamines like this compound are intermediates in oxidation reactions, often leading to nitrone formation . Their reactivity is influenced by the aliphatic chain, which may enhance lipophilicity and alter membrane permeability compared to aromatic derivatives. Such compounds are relevant in enzyme inhibition studies, particularly cytochrome P-450 (P-450) systems, where hydroxylamine intermediates participate in mechanism-based inactivation .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(NE)-N-heptan-3-ylidenehydroxylamine

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7+

InChI Key

VRCWWHOADHLWNC-BQYQJAHWSA-N

Isomeric SMILES

CCCC/C(=N/O)/CC

Canonical SMILES

CCCCC(=NO)CC

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Starting material: Heptan-3-one (commercially available ketone)
  • Nucleophile: Hydroxylamine hydrochloride (NH2OH·HCl)
  • Base: Sodium acetate or triethylamine to neutralize hydrochloric acid and liberate free hydroxylamine
  • Solvent: Ethanol or aqueous ethanol mixture
  • Temperature: Ambient to reflux (25–60 °C)
  • Reaction time: Several hours to overnight, depending on conditions

Example Protocol (Adapted from literature procedures for analogous ketone oximes)

  • Dissolve heptan-3-one in ethanol in a round-bottom flask equipped with stirring.
  • Add hydroxylamine hydrochloride and sodium acetate in stoichiometric or slight excess amounts.
  • Stir the reaction mixture at room temperature or gently heat to 50–60 °C.
  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the ketone.
  • Upon completion, cool the reaction mixture and extract the product with an organic solvent such as diethyl ether.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude oxime by recrystallization from ethanol or by column chromatography.

Reaction Optimization and Yields

  • The use of sodium acetate as a buffering agent improves the yield by maintaining mildly basic conditions, favoring oxime formation.
  • Reaction temperature influences the rate; mild heating accelerates the reaction without decomposing reagents.
  • Typical isolated yields for ketone oximes like this compound range from 50% to 90%, depending on purity of starting materials and workup efficiency.

Alternative and Advanced Methods

Sonochemical Synthesis

  • Ultrasonic irradiation has been reported to accelerate oxime formation reactions significantly, reducing reaction time from hours to minutes.
  • For example, camphor oxime synthesis under sonochemical conditions showed improved yields and shorter times compared to classical methods.
  • This approach could be adapted for this compound synthesis, potentially enhancing efficiency.

Nitroso Aldol and Nitramide Routes

  • For related hydroxylamine derivatives, nitroso aldol reactions using nitroso reagents have been used to selectively prepare N- or O-substituted hydroxylamines.
  • The preparation of N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide from camphor oxime via sodium nitrite and acetic acid shows that nitrosation of oximes can yield nitramide derivatives, indicating possible functionalization routes post-oxime formation.

Data Table: Summary of Preparation Conditions and Yields

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Classical condensation Heptan-3-one + NH2OH·HCl + NaOAc Ethanol, 25–60 °C Overnight (12–24 h) 50–90 Most common, straightforward method
Sonochemical synthesis Ketone + NH2OH·HCl Ultrasonic irradiation, RT Minutes (15–60 min) Up to 90 Accelerated reaction, reduced time
Nitroso aldol approach Oxime + NaNO2 + AcOH Acidic aqueous medium Minutes to hours Moderate For nitramide derivatives, functionalization
Enzymatic reduction Nitroarenes + Baker’s yeast Aqueous buffer, 30 °C 30 min to hours Moderate Mild, green chemistry, mainly aromatic substrates

Research Discoveries and Insights

  • The classical oxime formation is well-established and reliable for preparing this compound.
  • Sonochemical methods offer a promising enhancement in reaction efficiency and yield, as demonstrated in analogous oxime syntheses.
  • Functionalization of oximes via nitrosation can lead to nitramide compounds, expanding the utility of oxime intermediates.
  • Enzymatic methods, although more developed for aromatic hydroxylamines, represent a future green alternative for aliphatic oximes.
  • The purity and stereochemistry of the oxime can be influenced by reaction conditions, solvent choice, and workup procedures.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-3-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic or electrophilic reagents.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted hydroxylamines

Scientific Research Applications

N-(heptan-3-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(heptan-3-ylidene)hydroxylamine exerts its effects depends on the specific reaction or application. Generally, the compound interacts with molecular targets through its hydroxylamine group, which can form bonds with various substrates. The pathways involved may include nucleophilic addition, oxidation-reduction reactions, and substitution mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

Dapsone Hydroxylamine (DDS-NOH)
  • Structure : Aromatic hydroxylamine metabolite of dapsone.
  • Reactivity : Generates hemotoxic metabolites via redox cycling, causing oxidative damage to red blood cells (RBCs) .
  • Biological Impact : Directly induces hemolytic anemia by destabilizing RBC membranes, as demonstrated in vitro and in vivo .
  • Contrast with N-(Heptan-3-ylidene)Hydroxylamine : The aliphatic chain in the latter likely reduces aromatic ring-mediated toxicity but may enhance lipid membrane interactions.
Hydroxylamine (NH$_2$OH)
  • Structure : Simplest hydroxylamine, lacking substituents.
  • Reactivity : Reacts with DNA to lower thermal stability (T$_m$) by forming adducts with pyrimidine bases . Also acts as a precursor for nitrogen oxide signaling molecules .
  • Biological Role : Mutagenic at high concentrations; mimics endothelium-derived relaxing factors (e.g., nitric oxide) .
  • Contrast : this compound’s Schiff base structure may stabilize the molecule, reducing direct DNA interaction but enabling targeted enzyme inhibition.
N-Hydroxysuccinimide Esters
  • Structure : Acylating agents with activated ester groups.
  • Reactivity: Form N-acylamino acids via reactions with amines or hydroxylamine .
  • Applications : Used in peptide synthesis and protein crosslinking.
  • Contrast : Unlike the Schiff base in this compound, these esters undergo nucleophilic substitution, highlighting divergent synthetic utilities.
Nitrones
  • Structure : Oxidized products of hydroxylamine derivatives (R$1$R$2$C=N$^+$(O$^-$)R$_3$).
  • Reactivity : Stable spin-trapping agents for free radicals; formed via P-450-mediated oxidation of hydroxylamine intermediates .
  • Biological Role : Antioxidant properties and use in studying radical-mediated pathways.
  • Contrast : this compound may serve as a nitrone precursor, with its aliphatic chain influencing oxidation kinetics .

Comparative Data Table

Compound Structure Type Key Reactivity Biological Effects Reference
This compound Aliphatic Schiff base Oxidation to nitrones; enzyme inhibition Potential P-450 inactivation
Dapsone Hydroxylamine (DDS-NOH) Aromatic hydroxylamine Redox cycling; RBC membrane damage Hemolytic anemia
Hydroxylamine (NH$_2$OH) Unsubstituted DNA adduct formation; nitroxyl generation Mutagenicity; vasodilation
N-Hydroxysuccinimide Esters Activated ester Acylation of amines/hydroxylamine Peptide synthesis
Nitrones Oxidized Schiff base Radical trapping; antioxidant activity Spin trapping in biochemical studies

Reactivity and Metabolic Pathways

  • Oxidation to Nitrones : Similar to N-(1-phenylcyclobutyl)-benzylamine in P-450 systems, this compound likely undergoes two sequential oxidations to form nitrones, with hydroxylamine intermediates playing a critical role .
  • Enzyme Interactions : Cyclopropylamine analogs inactivate P-450 heme via aminium radical intermediates, suggesting that this compound may exhibit similar mechanism-based inhibition .
  • Toxicity Profile: Unlike DDS-NOH, the aliphatic structure of this compound may reduce direct RBC toxicity but could enhance organ-specific accumulation due to lipophilicity.

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-(heptan-3-ylidene)hydroxylamine, and how can its purity be validated?

Answer:
this compound is typically synthesized via condensation reactions between hydroxylamine and ketones or aldehydes under controlled pH and temperature. For example, hydroxylamine hydrochloride can react with heptan-3-one in a methanol/water mixture at 60–80°C, followed by neutralization with sodium bicarbonate . Purity validation requires spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm the imine (C=N) bond and alkyl chain structure.
  • IR spectroscopy to identify N–O and C=N stretching frequencies (~1600–1650 cm⁻¹).
  • HPLC with UV detection (retention time alignment) to quantify purity (>95% recommended for research use) .

Basic Question: Which analytical methods are most reliable for characterizing this compound and its derivatives?

Answer:

  • Chromatography : Reverse-phase HPLC or GC-MS for separation and quantification, especially when analyzing reaction mixtures for byproducts like unreacted ketones or hydroxylamine .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation of crystalline derivatives, resolving bond angles and stereochemistry .

Advanced Question: How do metabolic pathways involving hepatic microsomes affect the stability of this compound?

Answer:
Hydroxylamine derivatives are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A and CYP2E subfamilies. In vitro studies using rat/rabbit hepatic microsomes show:

  • Reductive pathways : Conversion back to parent amines (e.g., heptan-3-amine) via NADPH-dependent reductases .
  • Oxidative pathways : Formation of nitroso intermediates, which may dimerize or react with thiols.
    Methodology :
  • Incubate the compound with microsomes + NADPH at 37°C (pH 7.4).
  • Monitor metabolites via HPLC with diode-array detection (DAD) or LC-MS/MS .

Advanced Question: What experimental strategies can identify CYP isoform specificity in this compound metabolism?

Answer:

  • Enzyme Induction : Pre-treat animal models (e.g., rats) with CYP inducers:
    • β-Naphthoflavone (CYP1A inducer).
    • Phenobarbital (CYP2B inducer).
    • Ethanol (CYP2E1 inducer).
  • Chemical Inhibition : Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) during microsomal incubations.
  • Reconstituted Systems : Purified CYP isoforms + NADPH:CYP reductase to isolate metabolic contributions .

Advanced Question: How can researchers resolve contradictions in metabolite profiles across species (e.g., rat vs. rabbit microsomes)?

Answer:
Species-specific CYP expression leads to divergent metabolites. For example:

  • Rats : Predominantly reduce N-arylhydroxylamines to parent amines via CYP1A.
  • Rabbits : Generate oxidative metabolites (e.g., nitroso compounds) at higher rates .
    Resolution :
  • Cross-validate using human hepatocytes or recombinant human CYPs.
  • Conduct kinetic assays (Km/Vmax) to compare enzymatic efficiency .

Advanced Question: What factors influence the stability of this compound in aqueous and organic solvents?

Answer:

  • pH : Stability decreases under acidic (pH < 5) or alkaline (pH > 9) conditions due to hydrolysis of the imine bond.
  • Solvent : Store in anhydrous acetonitrile or DMSO at –20°C; avoid protic solvents like water/methanol for long-term storage.
  • Light/Temperature : Degradation accelerates under UV light or temperatures >40°C. Use amber vials and cold storage .

Advanced Question: What biological activities are hypothesized for this compound based on structural analogs?

Answer:
Analog studies suggest potential:

  • Antimicrobial Activity : Pyrazole-containing hydroxylamines disrupt bacterial membrane synthesis .
  • Enzyme Inhibition : Aromatic hydroxylamines inhibit CYP2E1 in liver microsomes, altering xenobiotic metabolism .
  • Neuroactive Effects : Structural similarity to psychoactive amines may imply interactions with neurotransmitter receptors (e.g., serotonin/dopamine) .

Advanced Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water ≥15 minutes; seek medical attention for persistent irritation .

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